Cas no 256935-99-6 (7-fluoro-1H-Indole-5-carboxylic acid)

7-Fluoro-1H-Indole-5-carboxylic acid is a fluorinated indole derivative with a carboxylic acid functional group at the 5-position, making it a versatile intermediate in organic synthesis and pharmaceutical research. The fluorine substitution at the 7-position enhances its electronic properties, influencing reactivity and binding affinity in medicinal chemistry applications. This compound is particularly valuable in the development of bioactive molecules, including kinase inhibitors and other heterocyclic therapeutics. Its high purity and well-defined structure ensure consistent performance in coupling reactions and scaffold modifications. Suitable for research-scale applications, it offers a reliable building block for constructing complex indole-based frameworks in drug discovery and agrochemical studies.
7-fluoro-1H-Indole-5-carboxylic acid structure
256935-99-6 structure
Product name:7-fluoro-1H-Indole-5-carboxylic acid
CAS No:256935-99-6
MF:C9H6NO2F
Molecular Weight:179.14784
MDL:MFCD06656875
CID:845003
PubChem ID:11564558

7-fluoro-1H-Indole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 7-fluoro-1H-Indole-5-carboxylic acid
    • 5-Carboxy-7-fluoro-1H-indole
    • 7-fluoranyl-1H-indole-5-carboxylic acid
    • 7-fluoroindole-5-carboxylic acid
    • PC6206
    • MDL: MFCD06656875

計算された属性

  • 精确分子量: 179.03800

じっけんとくせい

  • PSA: 53.09000
  • LogP: 2.00520

7-fluoro-1H-Indole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-318360-0.5g
7-fluoro-1H-indole-5-carboxylic acid
256935-99-6 95%
0.5g
$1249.0 2023-09-05
Enamine
EN300-318360-1g
7-fluoro-1H-indole-5-carboxylic acid
256935-99-6 95%
1g
$1599.0 2023-09-05
Enamine
EN300-318360-0.25g
7-fluoro-1H-indole-5-carboxylic acid
256935-99-6 95%
0.25g
$792.0 2023-09-05
Chemenu
CM239741-1g
7-Fluoro-1H-indole-5-carboxylic acid
256935-99-6 95%+
1g
$960 2024-07-28
Chemenu
CM239741-1g
7-Fluoro-1H-indole-5-carboxylic acid
256935-99-6 95%+
1g
$907 2021-08-04
1PlusChem
1P00C4I9-1g
7-fluoro-1H-indole-5-carboxylic acid
256935-99-6 95%
1g
$2039.00 2023-12-18
Aaron
AR00C4QL-50mg
7-fluoro-1H-indole-5-carboxylic acid
256935-99-6 95%
50mg
$610.00 2025-02-17
A2B Chem LLC
AF64913-100mg
7-Fluoro-1H-indole-5-carboxylic acid
256935-99-6 95%
100mg
$619.00 2024-04-20
1PlusChem
1P00C4I9-5g
7-fluoro-1H-indole-5-carboxylic acid
256935-99-6 95%
5g
$5799.00 2023-12-18
A2B Chem LLC
AF64913-1g
7-Fluoro-1H-indole-5-carboxylic acid
256935-99-6 95%
1g
$1719.00 2024-04-20

7-fluoro-1H-Indole-5-carboxylic acid 合成方法

7-fluoro-1H-Indole-5-carboxylic acid 関連文献

7-fluoro-1H-Indole-5-carboxylic acidに関する追加情報

7-Fluoro-1H-Indole-5-Carboxylic Acid: A Comprehensive Overview

7-Fluoro-1H-indole-5-carboxylic acid, also known by its CAS number CAS No. 256935-99-6, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of indole, a heterocyclic aromatic compound, with a fluorine atom at the 7th position and a carboxylic acid group at the 5th position. Its unique structure endows it with diverse chemical properties and potential applications.

The indole ring system is a fundamental structure in many natural products and bioactive molecules. The substitution of fluorine at the 7th position introduces electronic effects that can modulate the compound's reactivity and stability. Similarly, the carboxylic acid group at the 5th position provides acidity and the potential for forming salts or esters, which are often desirable in drug design and material synthesis.

Recent studies have highlighted the importance of 7-fluoro-1H-indole derivatives in drug discovery. For instance, researchers have explored the role of this compound as a potential lead for developing anti-cancer agents. The fluorine substitution has been shown to enhance the compound's ability to inhibit specific enzymes associated with cancer cell proliferation. Additionally, its carboxylic acid group facilitates bioisosteric replacements, enabling chemists to design more potent and selective drug candidates.

In materials science, 7-fluoro-1H-indole derivatives have been investigated for their potential in organic electronics. The indole moiety contributes to π-conjugation, which is essential for charge transport in organic semiconductors. The fluorine substitution can further tune the electronic properties of the molecule, making it suitable for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent advancements in this area have demonstrated improved device performance using derivatives of this compound.

The synthesis of 7-fluoro-1H-indole-5-carboxylic acid typically involves multi-step processes that include Friedel-Crafts alkylation or acylation followed by functional group transformations. Researchers have optimized these methods to achieve higher yields and better purity, which are critical for both academic studies and industrial applications.

In conclusion, CAS No. 256935-99-6, or 7-fluoro-1H-indole-5-carboxylic acid, represents a versatile building block in modern chemistry. Its unique structure and tunable properties make it a valuable compound for advancing drug discovery, materials science, and synthetic chemistry. As research continues to uncover new applications and optimize its synthesis, this compound is poised to play an increasingly important role in various scientific disciplines.

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Amadis Chemical Company Limited
(CAS:256935-99-6)7-fluoro-1H-Indole-5-carboxylic acid
A817978
Purity:99%
はかる:1g
Price ($):873.0